Phosphorothioic acid, O,O-dipropyl ester, potassium salt
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Overview
Description
Phosphorothioic acid, O,O-dipropyl ester, potassium salt: is an organophosphorus compound with the molecular formula C6H14O3PSK. It is a potassium salt derivative of phosphorothioic acid, where the hydrogen atoms of the hydroxyl groups are replaced by propyl groups, and the resulting ester is neutralized with potassium. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-dipropyl ester, potassium salt typically involves the esterification of phosphorothioic acid with propanol in the presence of a catalyst, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate esterification.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like toluene or dichloromethane to dissolve reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Esterification: Phosphorothioic acid is reacted with propanol in a reactor.
Neutralization: The resulting ester is neutralized with potassium hydroxide.
Purification: The product is purified through distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Phosphorothioic acid, O,O-dipropyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphorothioic acid and propanol.
Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.
Substitution: The ester group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Hydrolysis: Phosphorothioic acid and propanol.
Oxidation: Phosphorothioates or phosphates.
Substitution: Various alkyl or aryl phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-dipropyl ester, potassium salt has several scientific research applications, including:
Agriculture: Used as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests.
Chemistry: Serves as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dipropyl ester, potassium salt involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired effects, such as pest control in agriculture.
Comparison with Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
Comparison: Phosphorothioic acid, O,O-dipropyl ester, potassium salt is unique due to its specific ester groups and potassium salt form. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For instance, the propyl groups in this compound may provide different steric and electronic effects compared to ethyl groups in phosphorodithioic acid, O,O-diethyl ester, influencing its overall properties and applications.
Properties
CAS No. |
51825-86-6 |
---|---|
Molecular Formula |
C6H14KO3PS |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
potassium;oxido-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS.K/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1 |
InChI Key |
AUHXZAWIBPGMSA-UHFFFAOYSA-M |
Canonical SMILES |
CCCOP(=S)([O-])OCCC.[K+] |
Origin of Product |
United States |
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